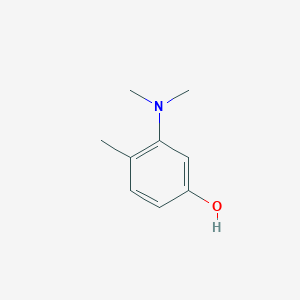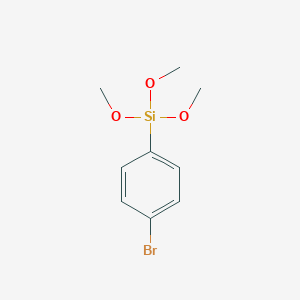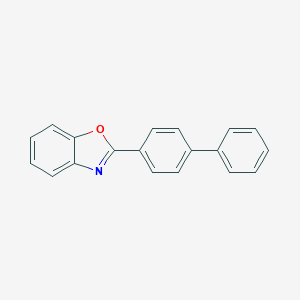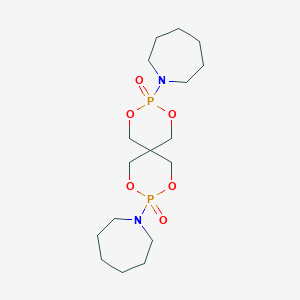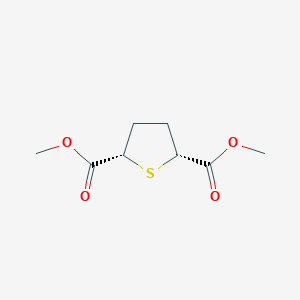
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester, also known as THTD, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester modulates NMDA receptor activity by binding to a specific site on the receptor known as the glycine binding site. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester enhances the binding of glycine to the receptor, which increases the activity of the receptor. This in turn leads to increased synaptic plasticity and improved learning and memory.
Efectos Bioquímicos Y Fisiológicos
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to have a number of biochemical and physiological effects. In addition to modulating NMDA receptor activity, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been shown to increase the activity of antioxidant enzymes, which can help protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has a well-defined mechanism of action, which makes it a useful tool for studying NMDA receptor function. However, one limitation of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester is that it may not accurately reflect the effects of endogenous glycine on NMDA receptor activity, as (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester binds to a different site on the receptor than glycine.
Direcciones Futuras
There are a number of potential future directions for research on (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester. One area of interest is the potential use of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester and its effects on neuronal function. Finally, the development of more selective (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester analogs could provide additional tools for studying NMDA receptor function.
Métodos De Síntesis
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester can be synthesized through a multi-step process starting from L-cysteine. First, L-cysteine is reacted with methyl vinyl sulfide to form a thiol-ene adduct. The adduct is then oxidized to form the corresponding sulfoxide, which is subsequently reduced to the sulfide. The sulfide is then reacted with maleic anhydride to form (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester.
Aplicaciones Científicas De Investigación
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been studied for its potential applications in neuroscience research. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from glutamate-induced excitotoxicity.
Propiedades
Número CAS |
19438-91-6 |
|---|---|
Nombre del producto |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Fórmula molecular |
C8H12O4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
dimethyl (2S,5R)-thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C8H12O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
UBSQOGXCPUUNJW-OLQVQODUSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@H](S1)C(=O)OC |
SMILES |
COC(=O)C1CCC(S1)C(=O)OC |
SMILES canónico |
COC(=O)C1CCC(S1)C(=O)OC |
Sinónimos |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



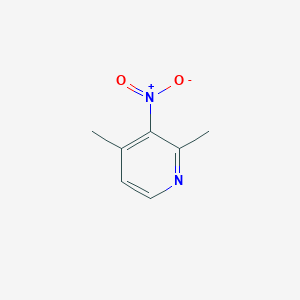
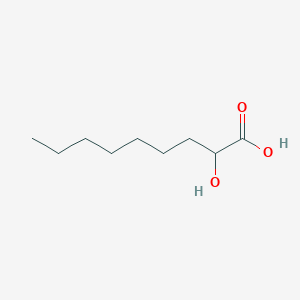
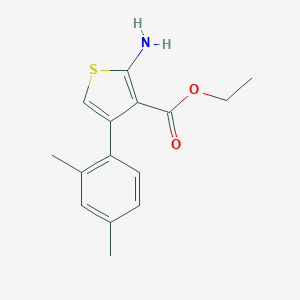
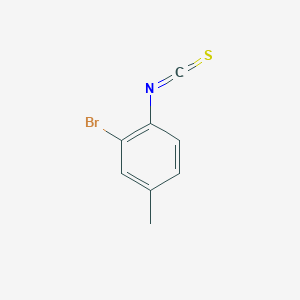
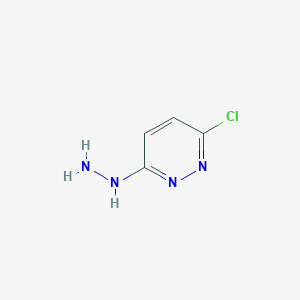
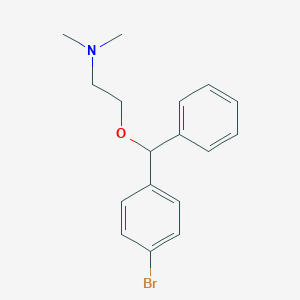
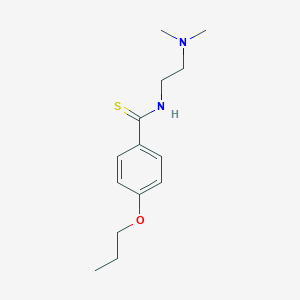
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
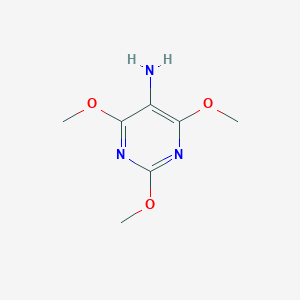
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
